Coralloidin A
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Overview
Description
Coralloidin A is a natural product that has been isolated from the marine sponge, Spongia sp. It belongs to the class of compounds known as macrolides and has been found to exhibit a range of biological activities. The compound has been the subject of extensive research due to its potential therapeutic applications.
Scientific Research Applications
1. Novel Eudesmane Sesquiterpenoids in Mediterranean Alcyonacean
Research by D'Ambrosio, Guerriero, and Pietra (1987) identified novel eudesmane sesquiterpenoids in the Mediterranean alcyonacean Alcyonium coralloides. These findings contribute to our understanding of the chemical diversity and potential biological activities of compounds in marine organisms (D'Ambrosio, Guerriero, & Pietra, 1987).
2. Genome Sequencing of Hericium coralloides
Zhang et al. (2022) conducted genome sequencing of Hericium coralloides, revealing its potential for treating diseases such as cardiovascular disorders and cancers. This research opens avenues for further investigations into bioactivity and evolutionary events of this species (Zhang et al., 2022).
3. Insights into Coral Microbiome
Bourne, Morrow, and Webster (2016) explored the coral microbiome, emphasizing its role in coral health and resilience. Understanding the coral microbiome can advance knowledge in coral biology and conservation (Bourne, Morrow, & Webster, 2016).
4. Application of CORAL Software in Modeling Cytotoxicity
Toropov et al. (2012) demonstrated the use of CORAL software to model cytotoxicity of metal oxide nanoparticles, contributing to a better understanding of environmental and biological interactions of these materials (Toropov et al., 2012).
5. Genomic and Microarray Approaches in Coral Reef Conservation
Forêt et al. (2007) highlighted the use of DNA microarrays and comparative genomics in coral reef conservation, offering insights into the biology and stress responses of coral reef organisms (Forêt et al., 2007).
6. Fabrication of Coral-Like Superhydrophobic Coating
Zhang et al. (2012) developed a superhydrophobic coating with a coralloid structure for water-oil separation, demonstrating the potential industrial applications of coral-inspired materials (Zhang et al., 2012).
7. Genome Sequencing and Analysis of Corallococcus spp.
Livingstone, Morphew, and Whitworth (2018) sequenced the genomes of Corallococcus spp. to investigate the genomic basis of predation, providing insights into the diversity and evolution of these organisms (Livingstone, Morphew, & Whitworth, 2018).
8. Corallorazines from Myxobacterium Corallococcus coralloides
Schmitz et al. (2014) isolated novel compounds, corallorazines, from the myxobacterium Corallococcus coralloides, contributing to the discovery of new antibiotics (Schmitz et al., 2014).
9. Molecular Tools for Coral Reef Restoration
Parkinson et al. (2018) discussed the use of molecular tools, such as biomarkers, in coral reef restoration, providing a framework to enhance coral conservation practices (Parkinson et al., 2018).
10. Corals and Their Potential Applications in Integrative Medicine
Cooper, Hirabayashi, Strychar, and Sammarco (2014) reviewed the therapeutic benefits derived from corals, highlighting their potential in anti-inflammatory, anticancer, bone repair, and neurological applications (Cooper, Hirabayashi, Strychar, & Sammarco, 2014).
properties
CAS RN |
105708-62-1 |
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Product Name |
Coralloidin A |
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
[(2R,5R,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,5,6,7,8-hexahydronaphthalen-2-yl] acetate |
InChI |
InChI=1S/C17H26O2/c1-11(2)14-9-15-12(3)7-6-8-17(15,5)10-16(14)19-13(4)18/h9,12,16H,6-8,10H2,1-5H3/t12-,16-,17-/m1/s1 |
InChI Key |
YHLAHQMPSSWXLH-CSMYWGQOSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@]2(C1=CC(=C(C)C)[C@@H](C2)OC(=O)C)C |
SMILES |
CC1CCCC2(C1=CC(=C(C)C)C(C2)OC(=O)C)C |
Canonical SMILES |
CC1CCCC2(C1=CC(=C(C)C)C(C2)OC(=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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